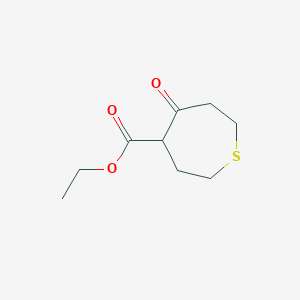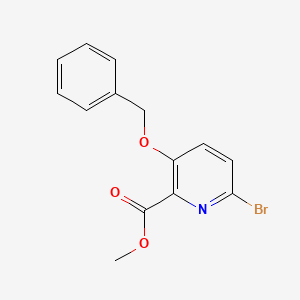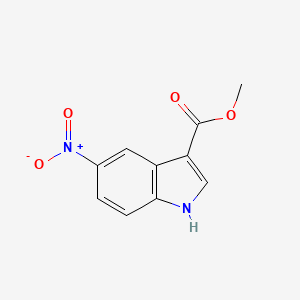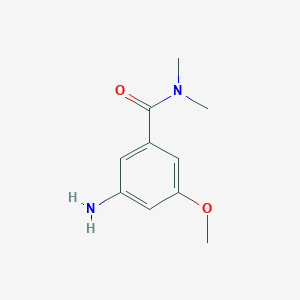
4-(Pyrazin-2-yl)cyclohexan-1-one
Overview
Description
4-(Pyrazin-2-yl)cyclohexan-1-one (4-PCH) is an organic compound that has been studied extensively in recent years due to its potential applications in organic synthesis and in scientific research. 4-PCH is a versatile compound that can be used as a starting material for the synthesis of a broad range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. In addition, 4-PCH has been used in a variety of scientific research applications, including as a model compound to study enzyme-catalyzed reactions, as an inhibitor of protein-protein interactions, and as a substrate for metabolic studies.
Scientific Research Applications
4-(Pyrazin-2-yl)cyclohexan-1-one has been used in a variety of scientific research applications, including as a model compound to study enzyme-catalyzed reactions, as an inhibitor of protein-protein interactions, and as a substrate for metabolic studies. This compound has also been used to study the effects of drugs on the body, as well as to study the effects of environmental pollutants on the environment. In addition, this compound has been used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Pyrazin-2-yl)cyclohexan-1-one is not well understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the metabolism of fatty acids and other compounds. In addition, this compound may also act as a substrate for certain metabolic pathways, such as the synthesis of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on certain enzymes, which may lead to a decrease in the production of certain metabolites, such as prostaglandins. In addition, this compound has been shown to have a mild stimulatory effect on certain metabolic pathways, such as the synthesis of fatty acids.
Advantages and Limitations for Lab Experiments
The use of 4-(Pyrazin-2-yl)cyclohexan-1-one in laboratory experiments has a number of advantages. One of the primary advantages is that this compound can be synthesized in high yields using a variety of methods. Additionally, this compound is relatively non-toxic and has been shown to be stable in a variety of conditions. However, there are a few limitations to the use of this compound in laboratory experiments. For example, this compound is not soluble in water, which can make it difficult to use in certain types of experiments. In addition, this compound can be metabolized by certain enzymes, which can limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for the use of 4-(Pyrazin-2-yl)cyclohexan-1-one. One potential direction is the development of new pharmaceuticals and agrochemicals that utilize this compound as a starting material. Additionally, this compound could be used in the development of new enzyme inhibitors and metabolic substrates. Finally, this compound could be used in the development of new methods for the synthesis of other compounds, such as polymers and specialty chemicals.
properties
IUPAC Name |
4-pyrazin-2-ylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c13-9-3-1-8(2-4-9)10-7-11-5-6-12-10/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYFNPGQFHMXCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC1C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(4-bromo-2-chlorophenylamino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B1397815.png)




![Acetic acid, 2-oxo-2-[(2,2,2-trifluoroethyl)amino]-, ethyl ester](/img/structure/B1397823.png)






![5,7-Difluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B1397835.png)